

# An In-depth Technical Guide to 4-Chloro-8-iodoquinazoline

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## Compound of Interest

Compound Name: 4-Chloro-8-iodoquinazoline

Cat. No.: B175156

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and biological relevance of **4-Chloro-8-iodoquinazoline**. This heterocyclic organic compound is a valuable building block in medicinal chemistry, particularly in the development of novel therapeutic agents.

## Core Physicochemical Properties

**4-Chloro-8-iodoquinazoline** is a solid at room temperature, characterized by a quinazoline backbone with chloro and iodo substituents at the 4 and 8 positions, respectively.<sup>[1]</sup> These halogen substituents significantly influence the molecule's electronic properties, steric hindrance, and potential for biological interactions.<sup>[1]</sup>

The quantitative physicochemical properties of **4-Chloro-8-iodoquinazoline** are summarized in the table below.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>4</sub> ClIN <sub>2</sub>	[1][2]
Molecular Weight	290.49 g/mol	[1][2]
Appearance	White to off-white solid	[2]
Boiling Point	363.2 ± 22.0 °C (Predicted)	[2]
Density	2.017 ± 0.06 g/cm <sup>3</sup> (Predicted)	[2]
pKa	-0.30 ± 0.50 (Predicted)	[2]
Solubility	Moderately soluble in organic solvents.	[1]

## Experimental Protocols

Detailed methodologies for the synthesis and characterization of **4-Chloro-8-iodoquinazoline** are crucial for its application in research and development.

### Synthesis of 4-Chloro-8-iodoquinazoline

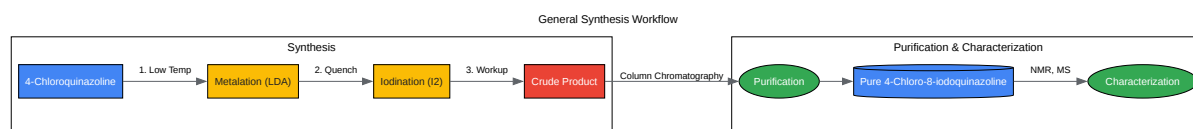
A common method for the synthesis of **4-Chloro-8-iodoquinazoline** involves the regioselective metalation of 4-chloroquinazoline followed by quenching with iodine. This approach has been reported to yield the desired product in high purity.[3]

#### Protocol: Regioselective Iodination

- Metalation: A solution of 4-chloroquinazoline in an appropriate anhydrous solvent (e.g., tetrahydrofuran) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen).
- A strong base, such as lithium diisopropylamide (LDA), is added dropwise to the solution to facilitate regioselective metalation at the 8-position.
- The reaction mixture is stirred at low temperature for a specified period to ensure complete metalation.

- Quenching: A solution of iodine in the same anhydrous solvent is then added to the reaction mixture.
- The reaction is allowed to warm to room temperature and is then quenched with a suitable aqueous solution (e.g., saturated ammonium chloride).
- Extraction and Purification: The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.
- The crude product is then purified using techniques such as column chromatography to afford pure **4-Chloro-8-iodoquinazoline**. A reported yield for this method is 83%.<sup>[3]</sup>

Another general approach for the synthesis of 4-chloroquinazolines involves the chlorination of the corresponding quinazolin-4-one precursor using a chlorinating agent like thionyl chloride (SOCl<sub>2</sub>) or phosphorus oxychloride (POCl<sub>3</sub>).



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Caption: General workflow for the synthesis and characterization of **4-Chloro-8-iodoquinazoline**.

## Characterization Techniques

The structural confirmation of **4-Chloro-8-iodoquinazoline** is typically achieved through a combination of spectroscopic methods.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR are used to elucidate the structure of the molecule by providing information about the chemical environment of the

hydrogen and carbon atoms.

- Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Resolution Mass Spectrometry (HRMS) are employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.<sup>[3]</sup>

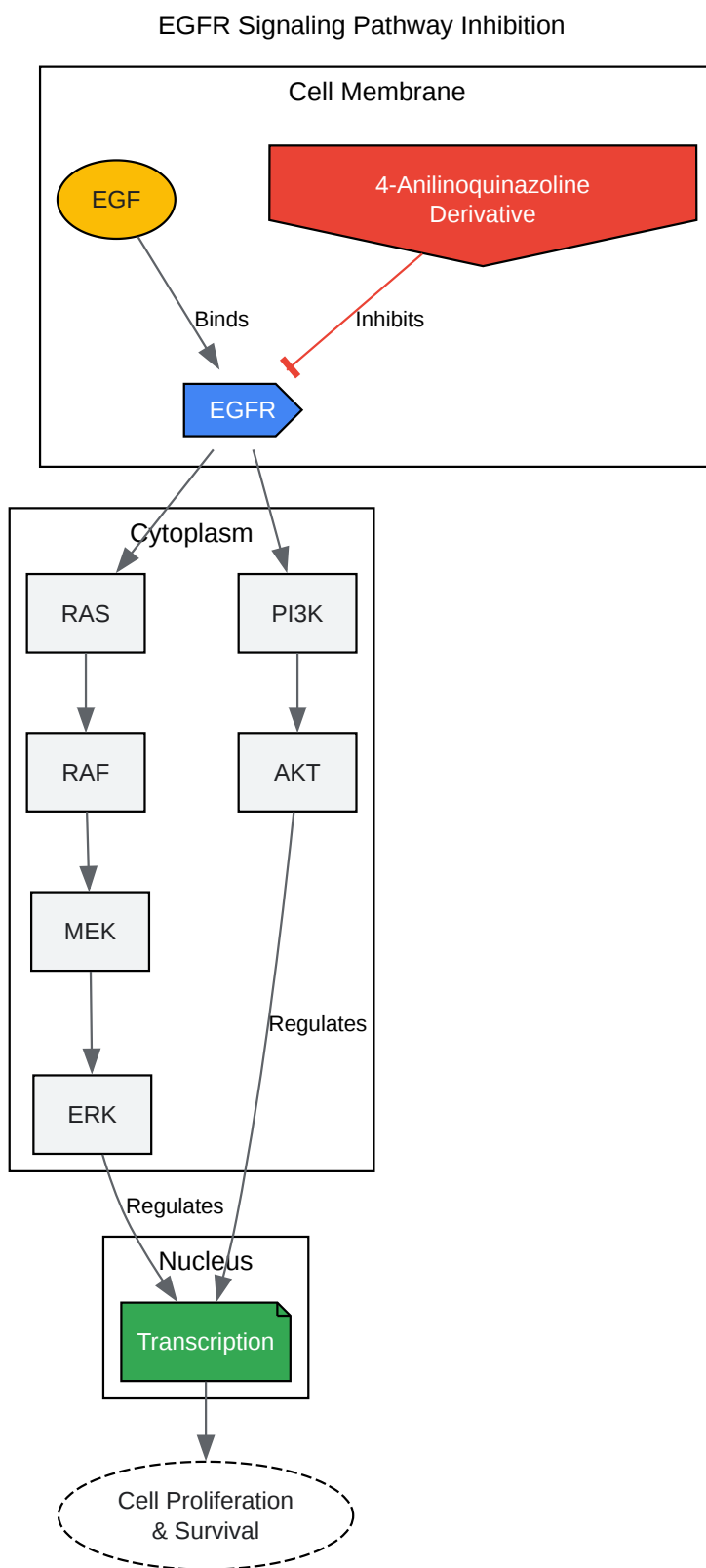
While the use of these techniques for the characterization of **4-Chloro-8-iodoquinazoline** is documented, specific spectral data such as chemical shifts and mass-to-charge ratios are not readily available in the public domain.

## Role in Drug Development and Signaling Pathways

Quinazoline derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities.<sup>[3]</sup> 4-Anilinoquinazolines, which can be synthesized from 4-chloroquinazoline precursors, have been extensively investigated as antitumor agents.<sup>[3]</sup>

## Inhibition of Receptor Tyrosine Kinases (RTKs)

Many 4-anilinoquinazoline derivatives function as inhibitors of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).<sup>[4]</sup> EGFR is a key regulator of cell growth, proliferation, and survival, and its aberrant activation is implicated in various cancers. By binding to the ATP-binding site of the EGFR kinase domain, these inhibitors block the downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, ultimately leading to the inhibition of cancer cell proliferation and survival.<sup>[4][5]</sup>



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Caption: Inhibition of the EGFR signaling pathway by 4-anilinoquinazoline derivatives.

## Tubulin Polymerization Inhibition

In addition to RTK inhibition, some quinazoline-based compounds have been shown to act as tubulin polymerization inhibitors.[3] Microtubules are essential components of the cytoskeleton and are crucial for cell division. By binding to tubulin, these inhibitors disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis or mitotic catastrophe.[6][7] This mechanism of action is a validated strategy in cancer chemotherapy.[7]

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